molecular formula C12H10FN3O2 B108437 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide CAS No. 757251-54-0

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Cat. No.: B108437
CAS No.: 757251-54-0
M. Wt: 247.22 g/mol
InChI Key: TYOBRHWHVZDWNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-amino-3-fluorophenol with 2-pyridinecarboxylic acid. The resulting product undergoes subsequent reactions with thionyl chloride and formamide. Another method involves reacting 4-chloropyridine-2-carboxamide with 4-amino-3-fluorophenol in the presence of an inorganic base .

Industrial Production Methods: For industrial production, the process is optimized to ensure safety and cost-effectiveness. The use of inorganic bases instead of potassium t-butoxide reduces potential safety hazards. The reaction is followed by crystallization for separation, which simplifies the operation and lowers costs while minimizing environmental pollution .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism by which 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as kinase enzymes. The presence of the fluorine atom can influence the molecule’s interaction with other molecules, potentially enhancing its biological activity.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide lies in its specific substitution pattern, which includes an amino group and a fluorine atom on the phenoxy ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOBRHWHVZDWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen stream, potassium tert-butoxide (5.6 g) was added at room temperature, and the reaction mixture was stirred for 15 minutes. 4-Chloropyridine-2-carboxamide (5.0 g) was added to the reaction mixture, followed by stirring in an oil bath at 80° C. (external temperature) under a nitrogen stream for 50 minutes. The reaction mixture was allowed to cool down to room temperature. A 1N aqueous solution of sodium hydroxide (85.5 ml) was added to the reaction mixture, followed by stirring. The precipitated solid was collected by filtration and washed with water. The residue was dried under aeration and then dried by hot air at 100° C. to give the title compound (5.88 g, 74.3%) as pale brown powder.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85.5 mL
Type
reactant
Reaction Step Three
Yield
74.3%

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (214 g) was dissolved in dimethyl sulfoxide (750 ml) and tetrahydrofuran (250 ml) under a nitrogen stream, and a solution of 4-amino-3-fluorophenol ½ naphthalene-2,6-disulfonate (242 g) and 4-chloropyridine-2-carboxamide (100 g) in dimethyl sulfoxide (1000 ml) was added dropwise to the solution with stirring and cooling on ice. The reaction mixture was stirred at room temperature for 30 minutes, then in an oil bath at 90° C. (external temperature) for 2 hours. The reaction mixture was allowed to cool down to room temperature, and water (3000 ml) was added, and the reaction mixture was stirred for 2 hours. The precipitated crystals were collected by filtration, and washed with water (500 ml, twice). The residue was suspended in water (2000 ml), stirred for 30 minutes, collected by filtration again, and washed with water (500 ml, twice). Drying by hot air at 60° C. gave the title compound (119 g, 75.3%).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
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250 mL
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reactant
Reaction Step Two
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242 g
Type
reactant
Reaction Step Two
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100 g
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reactant
Reaction Step Two
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1000 mL
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solvent
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Quantity
3000 mL
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solvent
Reaction Step Three
Yield
75.3%

Synthesis routes and methods IV

Procedure details

4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen atmosphere, and potassium tert-butoxide (5.6 g) was added at room temperature, followed by stirring for 15 min. To the reaction mixture was added 4-chloropicolylamide (5.0 g), followed by stirring in an oil bath at an external temperature of 80° C. under a nitrogen atmosphere for 50 min. The reaction mixture was allowed to cool down to room temperature. To the reaction mixture was added a 1N aqueous solution of sodium hydroxide (85.5 ml), followed by stirring. The precipitated solid was collected by filtration, and washed with water. The solid was dried under aeration, then hot air-dried at 100° C. to provide the titled compound as pale brown powder (5.88 g, 74.3%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
4-chloropicolylamide
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
85.5 mL
Type
reactant
Reaction Step Four
Yield
74.3%

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